molecular formula C18H18BrN3O3 B5738762 N-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-2-methoxybenzamide

N-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-2-methoxybenzamide

Cat. No.: B5738762
M. Wt: 404.3 g/mol
InChI Key: BTCSESLTGSLDCD-CIAFOILYSA-N
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Description

N-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-2-methoxybenzamide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-2-methoxybenzamide typically involves the condensation of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate can be used for substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide
  • N-[2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-2-oxoethyl]-4-ethoxybenzamide

Uniqueness

N-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3/c1-12(13-7-9-14(19)10-8-13)21-22-17(23)11-20-18(24)15-5-3-4-6-16(15)25-2/h3-10H,11H2,1-2H3,(H,20,24)(H,22,23)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCSESLTGSLDCD-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC=CC=C1OC)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C1=CC=CC=C1OC)/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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